2-Methyl-1H-indole-6-carbonitrile
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Overview
Description
2-Methyl-1H-indole-6-carbonitrile is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 2-Methyl-1H-indole-6-carbonitrile may also interact with various biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological activities , suggesting that this compound may influence multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
2-Methyl-1H-indole-6-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, aiding in the development of new therapeutic agents . The interactions between this compound and these biomolecules are crucial for its biological activity and therapeutic potential.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the compound’s ability to interact with specific cellular targets, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives, including this compound, have been shown to inhibit specific enzymes, thereby modulating biochemical pathways and cellular processes . These interactions at the molecular level are essential for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important factors to consider. Studies have shown that indole derivatives, including this compound, can exhibit varying degrees of stability and degradation under different conditions . These temporal effects are crucial for understanding the compound’s behavior and efficacy in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that indole derivatives, including this compound, can exhibit threshold effects, as well as toxic or adverse effects at high doses . Understanding the dosage effects is essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. Indole derivatives, including this compound, have been shown to influence metabolic flux and metabolite levels . These interactions are critical for the compound’s biological activity and therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. Indole derivatives, including this compound, can affect their localization and accumulation within cells . Understanding these processes is crucial for determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. Indole derivatives, including this compound, can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization processes are critical for the compound’s biological activity and therapeutic potential.
Preparation Methods
The synthesis of 2-Methyl-1H-indole-6-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-methylindole with cyanogen bromide under basic conditions. Another approach is the cyclization of appropriate precursors using catalysts such as palladium or copper . Industrial production methods often involve multi-step processes that ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-Methyl-1H-indole-6-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
2-Methyl-1H-indole-6-carbonitrile has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in the study of biological pathways and mechanisms due to its structural similarity to natural indole compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Methyl-1H-indole-6-carbonitrile can be compared with other indole derivatives such as:
1-Methyl-1H-indole-5-carbonitrile: Similar in structure but with different substitution patterns, leading to varied biological activities.
Indole-3-acetic acid: A natural plant hormone with distinct biological functions compared to synthetic indole derivatives.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-methyl-1H-indole-6-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-4-9-3-2-8(6-11)5-10(9)12-7/h2-5,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCPCICJNXATMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60667077 |
Source
|
Record name | 2-Methyl-1H-indole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60667077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18871-10-8 |
Source
|
Record name | 2-Methyl-1H-indole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60667077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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